molecular formula C8H3ClF4O2 B1309858 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride CAS No. 886497-89-8

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

Cat. No. B1309858
M. Wt: 242.55 g/mol
InChI Key: DMQPJSTXNSFZCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve multiple steps, including bromination, carboxylation, and chlorination, as seen in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride . The synthesis process is sensitive to reaction conditions such as temperature and the amount of reagents like sulfuric acid and dimethyl sulfoxide. The paper on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride provides insights into the optimization of these conditions for efficient production .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of trifluoromethyl groups, which can significantly influence the physical and chemical properties of the molecule. For instance, the synthesis and comparative analysis of diastereomers of 4,4-bis(trifluoromethyl)-2-(fluoroalkoxy)-6,7-benzo-1,3,2λ5- dioxaphosphepin-5-one 2-oxides involve a chiral fluorinated exocyclic substituent, and the configuration of the diastereomers was established by X-ray diffraction .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the reaction of 5-ethoxy/-fluoro-2-aminobenzenethiols with fluorinated 3-substituted benzoyl-2-propenoic acids in the presence of trifluoroacetic acid leads to the synthesis of fluorinated 1,5-benzothiazepines . Additionally, the fluorination reactions of hexofuranoses with diethylaminosulfur trifluoride (DAST) result in the production of fluorinated sugars with retention or inversion of configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene . The introduction of fluorine atoms can also affect the reactivity of the compounds, as demonstrated by the ability of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate to effect electrophilic aromatic substitution .

Scientific Research Applications

  • Specific Scientific Field : Fluorine Chemistry
  • Summary of the Application : “2-Fluoro-5-(trifluoromethoxy)benzoyl chloride” is used in the synthesis of CF3-O-containing compounds . This compound is part of the trifluoromethoxylation reagents, which are used in the development of pharmaceutical drugs and agrochemicals .
  • Methods of Application or Experimental Procedures : One of the methods mentioned involves the application of a photoredox catalyst [Ru (bpy) 3] (PF 6) 2 and visible light irradiation, which gave azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% . The reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

The future directions of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride largely depend on the developments in the field of pharmaceutical synthesis. As a building block, its use will continue to evolve with the discovery of new synthetic pathways and targets .

properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(1-2-6(5)10)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQPJSTXNSFZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251097
Record name 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

CAS RN

886497-89-8
Record name 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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